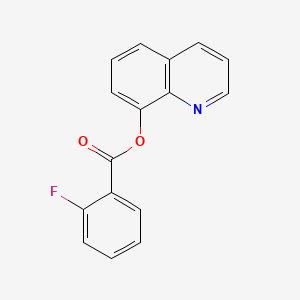Quinolin-8-yl 2-fluorobenzoate
CAS No.:
Cat. No.: VC10644945
Molecular Formula: C16H10FNO2
Molecular Weight: 267.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H10FNO2 |
|---|---|
| Molecular Weight | 267.25 g/mol |
| IUPAC Name | quinolin-8-yl 2-fluorobenzoate |
| Standard InChI | InChI=1S/C16H10FNO2/c17-13-8-2-1-7-12(13)16(19)20-14-9-3-5-11-6-4-10-18-15(11)14/h1-10H |
| Standard InChI Key | AARLUPJXIMXZGP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)F |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)F |
Introduction
Structural and Chemical Profile
Molecular Architecture
Quinolin-8-yl 2-fluorobenzoate consists of a quinoline ring (a bicyclic structure with a benzene fused to a pyridine ring) linked via an ester bond to a 2-fluorobenzoate group. The fluorine atom at the ortho position of the benzoate moiety introduces electronegativity and steric effects, influencing both reactivity and intermolecular interactions. Key structural parameters, derived from X-ray crystallography of analogous compounds, include:
-
Dihedral Angles: Between the quinoline and benzoate rings, reported as 76.35° and 12.89° in (5-chloroquinolin-8-yl)-2-fluorobenzoate .
-
Bond Lengths: The carbonyl (C=O) bond in the ester group measures approximately 1.21 Å, consistent with standard ester linkages .
-
Halogen Bonding: The fluorine atom participates in C–H···F hydrogen bonds and C–Cl···F halogen bonds, directing supramolecular assembly in the crystalline state .
Physicochemical Properties
The compound exhibits moderate lipophilicity due to the fluorine substituent, enhancing membrane permeability in biological systems. Key properties include:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₀FNO₃ | |
| Molecular Weight | 283.26 g/mol | |
| Melting Point | ~129°C (analogous compound) | |
| Solubility | Low in water; soluble in acetone, DCM |
Synthesis and Characterization
Synthetic Methodology
Quinolin-8-yl 2-fluorobenzoate is synthesized via nucleophilic acyl substitution, a reaction between 2-fluorobenzoyl chloride and 8-hydroxyquinoline in the presence of a base (e.g., triethylamine) . The general procedure involves:
-
Reagent Mixing: Combining equimolar amounts of 2-fluorobenzoyl chloride (1.0 mmol) and 8-hydroxyquinoline (1.0 mmol) in dichloromethane.
-
Base Addition: Introducing triethylamine (1.2 mmol) to deprotonate the hydroxyl group of 8-hydroxyquinoline.
-
Reaction Conditions: Stirring at room temperature for 1–2 hours, monitored by TLC.
-
Workup: Purification via column chromatography (silica gel, dichloromethane eluent) yields the product as a white solid with a typical yield of 76–92% .
Spectroscopic Characterization
-
FTIR: A strong absorption band at 1741 cm⁻¹ confirms the ester carbonyl group (C=O). C–O stretching vibrations appear at 1213 and 1066 cm⁻¹ .
-
¹H NMR (CDCl₃): Aromatic protons resonate between 7.22–8.95 ppm, with no signal for the phenolic proton (indicating complete esterification) .
-
¹³C NMR: The carbonyl carbon appears at 162.8 ppm, with aromatic carbons in the range of 115–150 ppm .
Crystallographic and Supramolecular Features
X-ray Diffraction Analysis
Single-crystal X-ray studies of (5-chloroquinolin-8-yl)-2-fluorobenzoate reveal a monoclinic crystal system (space group P2₁/c) . Key findings include:
-
Intermolecular Interactions:
-
Packing Diagram: Molecules align parallel to the (100) plane, driven by halogen and hydrogen bonding .
Role of Halogen Bonding
The fluorine atom acts as a halogen bond acceptor, while chlorine (in chloro-substituted analogs) serves as a donor. This interaction, weaker than hydrogen bonds but directionally specific, is critical for crystal engineering and material design .
Biological Activities and Applications
Material Science Applications
The compound’s electronic structure and halogen-bonding capability make it suitable for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume